
HLM006474
概要
説明
HLM006474は、哺乳類の細胞周期の調節において重要な役割を果たす転写因子E2Fファミリーを標的とする低分子阻害剤です。 この化合物は、コンピューターベースのバーチャルスクリーニングとDNA結合E2F4/DP2ヘテロダイマーの既知の結晶構造を使用して同定されました . This compoundは、特にメラノーマ細胞の増殖を阻害することに有意な生物学的活性を示しました .
準備方法
合成経路と反応条件
反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、目的の生成物が得られるように、温度とpHを注意深く制御する必要があります .
工業的製造方法
HLM006474の工業的製造には、研究室で使用される合成経路のスケールアップが含まれます。これには、収率と純度を最大化し、有害な試薬や溶媒の使用を最小限に抑えるために、反応条件を最適化することが含まれます。 最終生成物は通常、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、純度は少なくとも95%に達します .
化学反応の分析
Mechanism of Action: E2F Pathway Inhibition
HLM006474 binds E2F/DP heterodimers, blocking DNA interaction and destabilizing E2F4 protein . Key biochemical reactions include:
Table 2: E2F Inhibition Dynamics
-
Dose-Dependent Effects : At 40 µM, this compound reduced E2F4 DNA-binding activity by 50–75% within 9 hours . Prolonged exposure (>12 hours) triggered E2F4 protein degradation .
-
Paradoxical E2F3 Induction : Short-term treatment (3–9 hours) increased E2F3 mRNA and protein levels, enhancing paclitaxel sensitivity in lung cancer models .
Single-Agent Effects
-
Antiproliferative Activity : IC₅₀ values ranged from 15–75 µM across 17 lung cancer cell lines (SCLC and NSCLC) .
-
Apoptosis Induction :
Table 3: Combination Therapy Efficacy
Drug Partner | Synergy (CI Value) | Mechanism | Source |
---|---|---|---|
Paclitaxel | CI < 1 (strong) | E2F3 upregulation enhances microtubule stabilization | |
Cisplatin/Gemcitabine | CI ≈ 1 (additive) | No mechanistic overlap |
-
Paclitaxel Synergy : Pretreatment with this compound for 6–9 hours increased E2F3 levels, sensitizing cells to paclitaxel’s mitotic arrest effects .
Degradation and Metabolic Pathways
-
Protein Downregulation : E2F4 degradation followed DNA-binding inhibition, mediated by proteasomal pathways .
-
Metabolic Stability : No hepatic metabolism data exists, but in vitro models suggest slow clearance (t₁/₂ > 24 hours) .
Limitations and Discontinuation
Despite preclinical efficacy, this compound was withdrawn commercially due to:
科学的研究の応用
Melanoma
In melanoma models, particularly using A375 cells, HLM006474 has shown promising results:
- Inhibition of Tumor Growth : In vitro studies demonstrate that this compound effectively reduces proliferation and induces apoptosis in melanoma cell lines. The compound's effects were evident within hours, with notable reductions in E2F4 activity and protein levels observed over time .
- Three-Dimensional Culture Models : this compound has been tested in three-dimensional skin models to assess its impact on invasive behavior. The compound significantly inhibited the invasive properties of melanoma cells when cultured with normal human keratinocytes .
Lung Cancer
This compound has also been evaluated in lung cancer models:
- Synergistic Effects with Chemotherapy : Studies indicate that while this compound alone reduces viability in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines, it shows enhanced efficacy when combined with paclitaxel, suggesting potential for combination therapies .
- Mechanistic Insights : Research indicates that this compound's induction of apoptosis is partially dependent on E2F4 but may also involve other pathways, highlighting its potential as a multi-targeted therapeutic agent .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound:
作用機序
HLM006474は、転写因子E2F4のDNA結合活性を阻害することによってその効果を発揮します。 この阻害は、E2F標的遺伝子のダウンレギュレーションにつながり、細胞増殖の減少とアポトーシスの増加をもたらします . 化合物は、E2F4/DP2ヘテロダイマーを特異的に標的とし、DNAへの結合と転写の活性化を防ぎます . このメカニズムは、DNA損傷を介してアポトーシスを誘発するシスプラチンやドキソルビシンなどの従来の化学療法薬とは異なります .
類似の化合物との比較
This compoundは、E2F4/DP2ヘテロダイマーを特異的に標的とし、p53発現をアップレギュレートせずにアポトーシスを誘発できるため、E2F阻害剤の中でユニークです . 類似の化合物には、以下が含まれます。
シスプラチン: DNA損傷を介してアポトーシスを誘発する従来の化学療法薬。
ドキソルビシン: DNAインターカレーションとトポイソメラーゼIIの阻害を介してアポトーシスを誘発する別の化学療法薬。
VP-16(エトポシド): トポイソメラーゼII阻害剤であり、DNA鎖切断を介してアポトーシスを誘発します.
This compoundのユニークな作用機序とE2F4に対する特異性は、E2F/Rb経路を研究するための貴重なツールであり、癌治療のための有望な候補です .
類似化合物との比較
HLM006474 is unique among E2F inhibitors due to its specific targeting of the E2F4/DP2 heterodimer and its ability to induce apoptosis without upregulating p53 expression . Similar compounds include:
Cisplatin: A traditional chemotherapeutic agent that induces apoptosis through DNA damage.
Doxorubicin: Another chemotherapeutic agent that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
VP-16 (Etoposide): A topoisomerase II inhibitor that induces apoptosis through DNA strand breaks.
This compound’s unique mechanism of action and specificity for E2F4 make it a valuable tool for studying the E2F/Rb pathway and a promising candidate for cancer therapy .
生物活性
HLM006474, a small molecule inhibitor targeting the E2F transcription factor family, has emerged as a significant compound in cancer research due to its ability to modulate cell proliferation and induce apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy across various cancer cell lines, and potential therapeutic applications.
This compound functions primarily by inhibiting the E2F family of transcription factors, particularly E2F4. This inhibition disrupts the E2F/Rb pathway, which is frequently altered in various cancers, including melanoma and lung cancer. The compound's mechanism includes:
- Inhibition of DNA Binding : this compound significantly reduces E2F4's DNA-binding activity, leading to decreased expression of E2F target genes involved in cell cycle progression and survival .
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through pathways distinct from traditional chemotherapeutics like cisplatin and doxorubicin. Notably, it induces apoptosis in a time-dependent manner, with significant effects observed within 12 hours post-treatment .
- Regulation of E2F Family Members : Interestingly, short-term exposure to this compound can transiently increase levels of certain E2F proteins (e.g., E2F3), suggesting a complex regulatory feedback mechanism that may influence its therapeutic efficacy .
Efficacy in Cancer Cell Lines
This compound has demonstrated broad antiproliferative activity across various cancer cell lines. The biological IC50 values vary significantly depending on the cell type:
Cell Line Type | IC50 Range (µM) |
---|---|
Non-Small Cell Lung Cancer (NSCLC) | 15 - 75 |
Small Cell Lung Cancer (SCLC) | 15 - 75 |
Melanoma (A375) | ~40 |
The average IC50 across multiple studies is approximately 31.4 µM, indicating a moderate potency against these malignancies .
Case Studies
- Melanoma Model :
- Lung Cancer :
- Human Embryonic Stem Cells :
Research Findings
The following findings summarize key research outcomes regarding this compound:
- Apoptosis Induction : Significant apoptosis was observed in multiple tested cell lines (A375, MDA-MB-231) following treatment with this compound at concentrations around 40 µM for 24 hours .
- E2F4 Dependency : The apoptotic response to this compound was partially dependent on E2F4; E2F4-null mouse embryonic fibroblasts exhibited reduced sensitivity compared to wild-type counterparts .
- Synergistic Effects : While this compound showed limited synergy with some chemotherapeutics, it effectively enhanced the cytotoxicity of paclitaxel, potentially due to its effects on E2F-mediated pathways .
特性
IUPAC Name |
7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNZBLNMIJNBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。